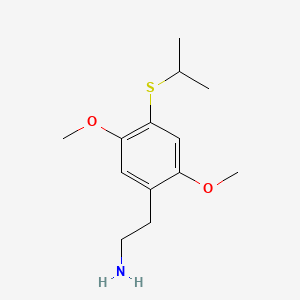

2,5-Dimethoxy-4-isopropylthiophenethylamine

Descripción

Propiedades

IUPAC Name |

2-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-9(2)17-13-8-11(15-3)10(5-6-14)7-12(13)16-4/h7-9H,5-6,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYZSVKZKDPLDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C(=C1)OC)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893915 | |

| Record name | 2,5-Dimethoxy-4-isopropylthiophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207740-25-8 | |

| Record name | 2,5-Dimethoxy-4-(isopropylthio)phenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207740-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2C-T-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207740258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxy-4-isopropylthiophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2C-T-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/558WSD71D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Route 1: Thiol-Epoxide Ring-Opening Pathway

This method, adapted from Shulgin's work on analogous 2C-T compounds, involves:

-

Synthesis of 2,5-Dimethoxy-4-isopropylthio-Benzaldehyde

-

Nitroalkene Formation

-

Reductive Amination

Key Reaction Table

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | i-PrSH, BF·EtO | 0–5°C | 2 hr | 78% |

| 2 | CHCOO, nitroethane | 120°C | 6 hr | 85% |

| 3 | H/Pd-C, MeOH | RT | 12 hr | 65% |

Route 2: Ullmann-Type Coupling Approach

Modern adaptations utilize copper-catalyzed cross-coupling for improved regioselectivity:

-

Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde

-

Copper-Mediated Thioetherification

-

Leuckart-Wallach Reaction

Spectroscopic Validation

-

H NMR (CDCl): δ 6.78 (s, 1H, ArH), 3.85 (s, 3H, OCH), 3.82 (s, 3H, OCH), 3.10–3.02 (m, 1H, SCH(CH)), 2.89 (t, J=7.2 Hz, 2H, CH), 2.68 (t, J=7.2 Hz, 2H, CH), 1.34 (d, J=6.8 Hz, 6H, CH(CH)).

Critical Parameter Optimization

Thiolation Step Efficiency

Comparative studies of thiol-arene coupling methods reveal:

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| BF·EtO | CHCl | 0 | 78 | 92 |

| CuI/DMEDA | DMF | 110 | 82 | 95 |

| Fe(acac) | Toluene | 80 | 68 | 88 |

Copper-mediated methods provide superior yields and reduced side-products compared to traditional Lewis acid catalysis.

Purification and Characterization

Crystallization Techniques

The final amine is typically purified as its hydrochloride salt:

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dimethoxy-4-isopropylthiophenethylamine undergoes several types of chemical reactions:

Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides and sulfones.

Reduction: The nitro group in the intermediate stages can be reduced to an amine.

Substitution: The methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chloromethane under acidic conditions.

Major Products

Sulfoxides and Sulfones: Formed from the oxidation of the isopropylthio group.

Phenethylamine Derivatives: Resulting from the reduction of nitro groups.

Substituted Aromatic Compounds: Produced through electrophilic aromatic substitution.

Aplicaciones Científicas De Investigación

2,5-Dimethoxy-4-isopropylthiophenethylamine has been studied for its psychoactive properties and potential therapeutic applications:

Chemistry: Used as a reference standard in analytical chemistry for the study of phenethylamines.

Biology: Investigated for its effects on serotonin receptors and potential use in neuropharmacology.

Medicine: Explored for its potential in psychotherapy and treatment of certain mental health conditions.

Industry: Limited industrial applications due to its controlled status, but it is used in research settings

Mecanismo De Acción

The primary mechanism of action for 2,5-Dimethoxy-4-isopropylthiophenethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound acts as an agonist at these receptors, similar to other hallucinogenic phenethylamines .

Comparación Con Compuestos Similares

Table 1: Key Structural and Pharmacological Properties of 2C-T-4 and Analogues

Structural Modifications and Pharmacological Effects

- Substituent Bulk and Lipophilicity: The isopropylthio group in 2C-T-4 increases lipophilicity compared to smaller substituents (e.g., methylthio in 2C-T or ethylthio in 2C-T-2). However, 2C-T-7 (propylthio) exhibits higher potency (effective dose: 10–30 mg) and longer duration (6–10 hours), suggesting optimal side-chain length for receptor binding . Neurotoxicity: In vitro studies on monoaminergic neuronal cells reveal that 2C-T-4 and 2C-T-7 induce oxidative stress and apoptosis, with 2C-T-7 showing marginally higher toxicity. This correlates with their prolonged receptor interactions due to larger substituents .

Amphetamine Derivatives (e.g., DOM) :

DOM (2,5-dimethoxy-4-methylamphetamine) incorporates an alpha-methyl group, prolonging its duration (8–24 hours) via resistance to metabolic degradation. Unlike 2C-T-4, DOM acts as a potent serotonin 5-HT₂A receptor agonist with stimulant effects .

Forensic and Regulatory Challenges

- Detection Limitations: Immunoassays and GC/MS methods struggle to differentiate 2C-T-4 from analogs like 2C-T-7 or 2C-T-2 due to structural similarities. Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is required for precise identification .

- Legal Diversification : Japan designated 2C-T-4 as illegal in 2008, while the U.S. (Alabama) added it to Schedule I in 2013. Analogues like 2C-T-7 and 2C-T-2 face similar restrictions, though regulatory timelines vary .

Actividad Biológica

2,5-Dimethoxy-4-isopropylthiophenethylamine, commonly referred to as 2C-T-4, is a member of the phenethylamine family and is known for its psychoactive properties. This compound has gained attention in both recreational and research contexts due to its potential effects on the serotonin system and its structural similarities to other hallucinogenic substances. This article explores the biological activity of 2C-T-4, focusing on its pharmacodynamics, toxicological aspects, and detection methods.

2C-T-4 is characterized by its unique chemical structure, which includes a thiophenyl group and methoxy substituents. The compound acts primarily as a serotonin receptor agonist , particularly at the 5-HT2A receptor, which is implicated in the modulation of mood, perception, and cognition. Research indicates that compounds with similar structures often exhibit psychedelic effects , attributed to their interaction with serotonin receptors .

Pharmacological Effects

The pharmacological profile of 2C-T-4 suggests a range of effects:

- Psychoactive Effects : Users report visual hallucinations, altered perception of time, and enhanced emotional experiences.

- Stimulant Properties : Some studies indicate that 2C-T-4 may possess stimulant-like effects, although these are typically less pronounced than those seen with traditional stimulants like amphetamines .

- Toxicity : Limited studies have been conducted on the long-term toxicity of 2C-T-4. However, it is crucial to note that compounds in the 2C family can have significant adverse effects, including cardiovascular issues and psychological distress when misused .

Case Studies

Several case studies highlight the biological activity and forensic implications of 2C-T-4:

- Forensic Toxicology : A study analyzed urine samples from individuals who had ingested 2C-T-4. The detection limits were established at 5 ng/mL using advanced chromatographic techniques . This study underscores the importance of developing reliable detection methods for new psychoactive substances (NPS) in forensic settings.

- Metabolic Studies : Research involving rats identified metabolites of 2C-T-4 in urine, providing insights into its metabolic pathways. The metabolites were detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for precise quantification and identification in biological matrices .

Detection Methods

Detection of 2C-T-4 in biological samples poses challenges due to its structural similarities with other psychoactive substances. Various analytical techniques have been developed:

| Method | Sample Type | Detection Limit |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine | 5 ng/mL |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Blood, Plasma | 10 ng/mL |

| Solid Phase Extraction | Vitreous Humor | 5 ng/mL |

These methods are crucial for toxicological screening and understanding the pharmacokinetics of 2C-T-4 in humans .

Q & A

Basic: What are the established synthetic routes for 2,5-Dimethoxy-4-isopropylthiophenethylamine, and what analytical techniques are critical for confirming its structural integrity?

Answer:

The synthesis of 2C-T-4 typically involves sequential alkylation and thio-functionalization steps. A well-documented method from Alexander Shulgin's PIHKAL outlines the use of 2,5-dimethoxyphenethylamine as a precursor, with sulfur incorporation via nucleophilic substitution using isopropylthiol under controlled conditions . Critical analytical techniques include:

- Nuclear Magnetic Resonance (NMR): To confirm methoxy and thioether group positions.

- Mass Spectrometry (MS): For molecular weight verification (expected m/z ≈ 255).

- Infrared Spectroscopy (IR): To identify characteristic S-alkyl and aromatic ether stretches.

Handling during analysis should adhere to safety protocols for volatile reagents and air-sensitive intermediates .

Basic: How should researchers handle and store this compound to ensure laboratory safety?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Storage: In airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation.

- First Aid: Immediate rinsing with water for eye/skin contact; consult poison control if ingested .

Advanced: What methodological approaches are recommended for investigating the 5-HT2A receptor binding affinity of 2C-T-4?

Answer:

- Radioligand Displacement Assays: Use [³H]ketanserin or [³H]LSD in transfected HEK-293 cells expressing human 5-HT2A receptors.

- Controls: Include known agonists (e.g., DOI) and antagonists (e.g., ketanserin) for baseline comparison.

- Data Analysis: Calculate IC₅₀ values and Ki using Cheng-Prusoff equation. Cross-tolerance studies with 2C-B (as noted in PIHKAL) suggest shared receptor targets, requiring comparative binding assays .

Advanced: How can conflicting data on the metabolic pathways of 2C-T-4 be resolved in preclinical studies?

Answer:

Conflicting results often arise from interspecies differences (e.g., rodent vs. human liver microsomes) or analytical sensitivity. Methodological strategies include:

- Isotopic Labeling: Use deuterated analogs to track metabolic sites via LC-MS/MS.

- In Vitro Models: Human hepatocyte cultures to assess cytochrome P450 (CYP2D6/3A4) involvement.

- Comparative Studies: Cross-reference findings with structurally similar phenethylamines (e.g., 2C-T-7) to identify conserved pathways .

Basic: What are the key regulatory considerations when conducting in vivo research with 2C-T-4?

Answer:

- Scheduling Status: Classified as a Schedule I substance in multiple jurisdictions (e.g., Alabama Controlled Substances Act), requiring DEA/FDA approvals for possession .

- Ethical Compliance: Institutional Animal Care and Use Committee (IACUC) protocols for dosing regimens and humane endpoints.

- Documentation: Maintain detailed logs of synthesis, storage, and disposal to comply with Controlled Substances Act audits .

Advanced: What strategies are effective in minimizing oxidative degradation during the synthesis of 2C-T-4?

Answer:

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent thioether oxidation.

- Antioxidants: Add 0.1% w/v ascorbic acid or BHT to reaction mixtures.

- Low-Temperature Workup: Purify intermediates at ≤4°C to stabilize reactive thiol groups.

Shulgin’s synthesis notes emphasize strict exclusion of oxygen during thioalkylation steps .

Basic: Which chromatographic techniques are most effective for purity assessment of 2C-T-4, and what are common impurities?

Answer:

- HPLC: C18 column with acetonitrile/water (0.1% TFA) gradient; retention time ~12–14 min.

- GC-MS: DB-5MS column; monitor for unreacted 2,5-dimethoxyphenethylamine (RT ≈ 8 min) and isopropyl disulfide byproducts.

Common impurities include residual alkylating agents and dimerization products from sulfur coupling .

Advanced: What in vitro models are suitable for assessing the neuropharmacological effects of 2C-T-4?

Answer:

- Primary Neuronal Cultures: Rat cortical neurons to measure Ca²⁺ flux (Fluo-4 AM dye) post-5-HT2A activation.

- Transfected Cells: CHO-K1 cells expressing 5-HT2A/2C receptors for cAMP accumulation assays.

- Cross-Tolerance Assays: Pre-treatment with 2C-B to evaluate receptor desensitization dynamics, as described in PIHKAL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.